molecular formula C23H26Cl2N2 B11511731 1,3-Bis(4-chlorobenzyl)-2-(cyclohex-3-en-1-yl)imidazolidine

1,3-Bis(4-chlorobenzyl)-2-(cyclohex-3-en-1-yl)imidazolidine

Cat. No.: B11511731
M. Wt: 401.4 g/mol
InChI Key: IWAXPVCBPVNXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE is a synthetic organic compound with the molecular formula C23H26Cl2N2 It is characterized by the presence of two 4-chlorophenylmethyl groups and a cyclohex-3-en-1-yl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE typically involves the reaction of 4-chlorobenzyl chloride with cyclohex-3-en-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the intermediate product, which is then cyclized to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(2-METHOXYNAPHTHALEN-1-YL)IMIDAZOLIDINE: Similar structure but with a methoxynaphthalene group instead of a cyclohex-3-en-1-yl group.

    1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(PHENYL)IMIDAZOLIDINE: Similar structure but with a phenyl group instead of a cyclohex-3-en-1-yl group.

Uniqueness

1,3-BIS[(4-CHLOROPHENYL)METHYL]-2-(CYCLOHEX-3-EN-1-YL)IMIDAZOLIDINE is unique due to the presence of the cyclohex-3-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26Cl2N2

Molecular Weight

401.4 g/mol

IUPAC Name

1,3-bis[(4-chlorophenyl)methyl]-2-cyclohex-3-en-1-ylimidazolidine

InChI

InChI=1S/C23H26Cl2N2/c24-21-10-6-18(7-11-21)16-26-14-15-27(17-19-8-12-22(25)13-9-19)23(26)20-4-2-1-3-5-20/h1-2,6-13,20,23H,3-5,14-17H2

InChI Key

IWAXPVCBPVNXPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.